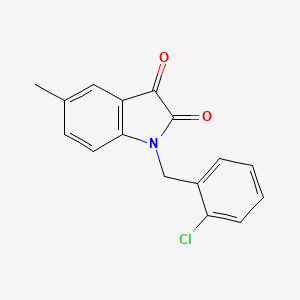
5-(4-(allyloxy)phenyl)-4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
概要
説明
The compound 5-(4-(allyloxy)phenyl)-4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a synthetic organic molecule with significant potential in various fields, including chemistry, biology, and medicine. Its complex structure features multiple functional groups, which contribute to its diverse reactivity and applications.
準備方法
Synthetic routes and reaction conditions: The synthesis of 5-(4-(allyloxy)phenyl)-4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one generally involves multi-step organic reactions. Key steps include the formation of the pyrrole ring, the introduction of the hydroxy group, and the coupling of the benzoyl and allyloxyphenyl groups. Typical reaction conditions involve the use of catalysts, solvents such as dichloromethane or tetrahydrofuran, and controlled temperatures.
Industrial production methods: Industrial synthesis might involve similar steps but on a larger scale, with optimizations for yield and efficiency. Large-scale reactions may use batch or continuous flow reactors, and purification processes like crystallization, distillation, or chromatography are often employed to obtain the final product.
化学反応の分析
Types of reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common reagents and conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases or acids for substitution reactions. Reaction conditions depend on the specific transformation desired, often requiring precise control of temperature, solvent choice, and reaction time.
Major products: The products formed from these reactions depend on the specific functional groups involved For instance, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol
科学的研究の応用
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: It may be used in studies exploring its biological activity, such as its interaction with enzymes or receptors.
Medicine: Preliminary studies might investigate its potential as a therapeutic agent, examining its efficacy and safety in treating various diseases.
Industry: The compound could find use in materials science, for instance, as a precursor for functionalized materials with specific properties.
作用機序
The mechanism of action for this compound depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing cellular pathways. Its unique structure allows for selective binding to these targets, modulating their activity and resulting in therapeutic effects.
類似化合物との比較
Comparing 5-(4-(allyloxy)phenyl)-4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one with similar compounds highlights its unique features, such as the combination of functional groups which confer distinct reactivity and biological activity. Similar compounds might include other pyrrole derivatives or molecules with similar functional groups, but each will have variations that impact their overall behavior and applications.
特性
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-4-18-32-21-14-12-19(13-15-21)23-22(24(29)20-10-8-7-9-11-20)25(30)26(31)28(23)17-16-27(5-2)6-3/h4,7-15,23,29H,1,5-6,16-18H2,2-3H3/b24-22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOFLEWNEFCVSN-ZNTNEXAZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(Z)-4-ethyl 2-methyl 5-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B3407204.png)
![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B3407211.png)




![ethyl 4-{[5-(5-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}pentyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoate](/img/structure/B3407240.png)
![13-[(4-methoxyphenyl)amino]-11-methyl-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B3407245.png)
![2-Allyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B3407256.png)
![1-[(1-Phenylethyl)amino]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3407265.png)

![(E)-methyl 4-(2-(benzo[d]oxazol-2-yl)-2-cyanovinyl)benzoate](/img/structure/B3407284.png)
